(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone
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Overview
Description
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Convergent Synthesis and Cytotoxicity Evaluation : A study demonstrated the synthesis of polysubstituted diheteroaryl methanones, evaluating their cytotoxicity in human leukocytes. This research could offer insights into the synthesis and potential therapeutic applications of structurally related compounds (Bonacorso et al., 2016).
Antidepressant-like Activity : Another study investigated (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone derivatives for their antidepressant potential, demonstrating significant effects in rodent models. This indicates the potential psychiatric application of related compounds (Mahesh et al., 2012).
Chemical Synthesis and Material Science
Electrochemical Synthesis of Benzoxazine Derivatives : A novel method for synthesizing 8-amino-1,4-benzoxazine derivatives was developed, showcasing the versatility of these compounds in synthesizing materials with anti-stress oxidative properties (Largeron & Fleury, 1998).
Crystal Structure Analysis : The crystal structure of certain piperidine derivative compounds was analyzed, offering valuable information for the development of materials and drugs with specific structural requirements (Revathi et al., 2015).
Novel Fluorophores
Fluorescent Labeling Reagents : The synthesis and application of novel fluorophores for biomedical analysis were explored, highlighting the potential of these compounds in enhancing detection and analysis techniques in the biomedical field (Hirano et al., 2004).
Mechanism of Action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been known to exhibit diverse biological activities and chemical properties .
Mode of Action
It’s known that quinoxaline derivatives can undergo selective alkylation with a broad class of hydrocarbons having different c(sp3)–h bonds . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Quinoxaline derivatives have been associated with various biochemical processes, suggesting that this compound might have a broad impact on cellular biochemistry .
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoxaline derivatives have been associated with various biological activities, suggesting that this compound might have a broad range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photophysical studies of similar compounds in various solvents and neat solid film exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming donor–acceptor architecture . This suggests that the compound’s action might be influenced by the solvent environment.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-16-8-12-23(13-9-16)15-6-10-24(11-7-15)20(25)19-14-21-17-4-2-3-5-18(17)22-19/h2-5,14-16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSCZPZTZUINFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.